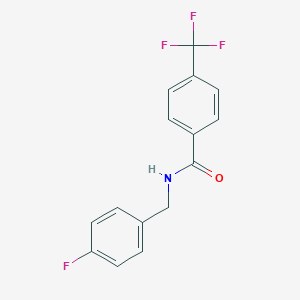
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide, also known as DAS-181, is a novel antiviral drug that has shown promising results in scientific research. It is a small molecule inhibitor that targets the sialic acid receptors on the surface of human cells, which are used by many viruses to enter and infect the host.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide involves the cleavage of sialic acid receptors on the surface of human cells, which prevents the attachment and entry of viruses that use these receptors as their primary attachment factor. N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide is a prodrug that is activated by a bacterial enzyme called sialidase, which cleaves the sialic acid moiety from N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide and generates the active form of the drug. This mechanism is unique compared to other antiviral drugs that target viral proteins or enzymes.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has been shown to have minimal toxicity and side effects in preclinical studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 3 hours in rats. N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide does not accumulate in the body and is eliminated primarily through renal excretion. In addition, N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide does not affect the normal functions of sialic acid receptors, which are essential for many physiological processes, such as cell adhesion, migration, and signaling.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has several advantages for lab experiments, such as its broad-spectrum activity, low toxicity, and unique mechanism of action. It can be used in various assays, such as plaque reduction assay, virus yield reduction assay, and neuraminidase inhibition assay, to evaluate its antiviral potency and efficacy. However, N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has some limitations, such as its dependence on the bacterial sialidase for activation, which may affect its activity in different cell types and species. Moreover, N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide may interact with other sialic acid-binding proteins and affect their functions, which need to be further investigated.
Future Directions
There are several future directions for the development and application of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide. First, clinical trials are needed to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide in humans, especially for the treatment and prevention of influenza and other respiratory viral infections. Second, the optimization of the synthesis method and formulation of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide may improve its pharmacokinetic properties and bioavailability. Third, the identification of new bacterial sialidases or the engineering of existing ones may expand the range of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide activation and enhance its potency and selectivity. Fourth, the combination of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide with other antiviral drugs or immunomodulators may provide synergistic effects and improve the outcome of viral infections. Fifth, the investigation of the long-term effects of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide on the immune system and host-pathogen interactions may provide insights into its potential applications in chronic viral infections and autoimmune diseases.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide, or N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide, is a promising antiviral drug that targets the sialic acid receptors on the surface of human cells and inhibits viral attachment and entry. N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has shown potent and broad-spectrum activity against various respiratory viruses, with minimal toxicity and side effects. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide have been discussed in this paper. N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide represents a novel and innovative approach to antiviral therapy, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide involves several steps, including the reaction of 2,4-dimethoxyaniline with 2,6-difluorobenzenesulfonyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide are confirmed by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has been extensively studied for its antiviral activity against a wide range of viruses, including influenza, parainfluenza, respiratory syncytial virus, and human metapneumovirus. In preclinical studies, N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has shown potent inhibition of viral replication and spread, both in vitro and in vivo. Moreover, N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide has demonstrated broad-spectrum activity against different strains and subtypes of influenza virus, including those that are resistant to current antiviral drugs.
properties
Product Name |
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide |
|---|---|
Molecular Formula |
C14H13F2NO4S |
Molecular Weight |
329.32 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-9-6-7-12(13(8-9)21-2)17-22(18,19)14-10(15)4-3-5-11(14)16/h3-8,17H,1-2H3 |
InChI Key |
XNJIUCOBGBLBBU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B263522.png)

![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)

![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)


![N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263539.png)


